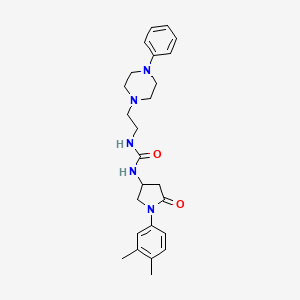

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O2/c1-19-8-9-23(16-20(19)2)30-18-21(17-24(30)31)27-25(32)26-10-11-28-12-14-29(15-13-28)22-6-4-3-5-7-22/h3-9,16,21H,10-15,17-18H2,1-2H3,(H2,26,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXNFFOVJRBNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCN(CC3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a complex organic compound that belongs to the class of urea derivatives. Its unique structure incorporates a pyrrolidinone ring and various functional groups, suggesting potential biological activities that merit further investigation.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 317.39 g/mol. The compound features a pyrrolidinone ring, a urea moiety, and a 3,4-dimethylphenyl substituent. This configuration is significant for its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Studies have suggested that urea derivatives can inhibit cancer cell proliferation through modulation of specific signaling pathways. The presence of the pyrrolidinone ring may enhance its interaction with cellular targets involved in cancer progression.

- Antimicrobial Activity : The structural components of this compound may allow it to interact with bacterial membranes or enzymes, leading to potential antimicrobial effects.

- Neuropharmacological Effects : Given the presence of the phenylpiperazine moiety, there is potential for activity at serotonin receptors, which could imply effects on mood regulation and anxiety.

The biological activity of this compound likely involves:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter levels.

- Enzyme Interaction : It may inhibit or activate enzymes involved in key metabolic pathways.

- Signal Transduction Modulation : The compound's structure suggests it could affect signaling cascades related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Potential inhibition of bacterial growth | |

| Neuropharmacological | Modulation of serotonin receptor activity |

Case Study: Anticancer Activity

In a recent study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that compounds with similar structural features significantly inhibited cell growth in vitro, particularly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Neuropharmacological Effects

Another study explored the effects of related compounds on serotonin receptors. It was found that certain derivatives exhibited high affinity for 5-HT(1A) and 5-HT(2A) receptors, suggesting potential applications in treating anxiety and depression disorders. This aligns with the pharmacological profile expected from this compound due to its structural similarities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea with structurally related urea derivatives and piperazine-containing analogs from the evidence:

Note: The target compound’s molecular formula and weight are inferred from structural analogs due to absence in evidence.

Key Findings:

Substituent Effects on Lipophilicity :

- The 3,4-dimethylphenyl group (target compound) enhances lipophilicity compared to the 4-methylphenyl group in and the polar 3,4-dimethoxyphenyl group in . This may improve membrane permeability but reduce aqueous solubility.

- The methoxy group in and introduces hydrogen-bonding capacity and metabolic susceptibility (e.g., demethylation) compared to methyl substituents .

Piperazine Modifications: The phenylpiperazine group in the target compound is replaced by a dimethylaminoethyl group in , reducing aromaticity and likely altering receptor-binding profiles (e.g., serotonin vs. dopamine receptor affinities).

Urea Linkage Consistency :

- All compounds retain the urea moiety, a critical pharmacophore for hydrogen-bond interactions with targets such as kinases or GPCRs.

Molecular Weight Trends :

- The target compound (~437.5 g/mol) is intermediate in size compared to (497.6 g/mol) and (318.4 g/mol). Higher molecular weight in may limit blood-brain barrier penetration, while lower weight in could enhance bioavailability .

Research Implications

- Structure-Activity Relationship (SAR) : The substituents on the pyrrolidone and piperazine rings significantly influence physicochemical and pharmacological properties. For example, methoxy groups () may enhance metabolic stability but reduce CNS penetration compared to methyl groups.

- Synthetic Feasibility : Compounds with methoxy substituents (e.g., ) may require more complex synthesis due to protection/deprotection steps for oxygen-sensitive groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.